molecular formula C20H24N2O2S B13438128 1-(1-Phenylcyclopropyl)-4-tosylpiperazine

1-(1-Phenylcyclopropyl)-4-tosylpiperazine

Cat. No.: B13438128
M. Wt: 356.5 g/mol
InChI Key: IIYOMNXPHBGFBI-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)-4-tosylpiperazine is a chemical compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylcyclopropyl)-4-tosylpiperazine typically involves multiple steps. One common method starts with the preparation of 1-phenylcyclopropanol, which can be synthesized using the Kulinkovich reaction . This intermediate is then converted into 1-phenylcyclopropyl methanesulfonate or 1-phenylcyclopropyl 4-methylbenzenesulfonate, which are ideal for palladium cross-coupling reactions . The final step involves the reaction of these intermediates with piperazine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylcyclopropyl)-4-tosylpiperazine can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions.

    Reduction: The tosyl group can be reduced to a simpler sulfonamide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(1-Phenylcyclopropyl)-4-tosylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropyl group, a phenyl ring, and a tosyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(1-phenylcyclopropyl)piperazine

InChI

InChI=1S/C20H24N2O2S/c1-17-7-9-19(10-8-17)25(23,24)22-15-13-21(14-16-22)20(11-12-20)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

IIYOMNXPHBGFBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3(CC3)C4=CC=CC=C4

Origin of Product

United States

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